(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Übersicht

Beschreibung

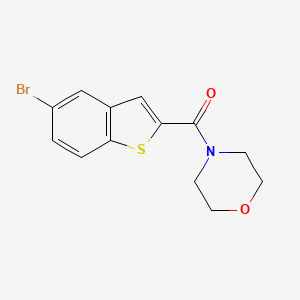

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core substituted with a bromine atom and a morpholino group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone typically involves the following steps:

Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 5-position.

Formylation: The brominated benzothiophene is then subjected to formylation to introduce a formyl group at the 2-position.

Morpholino Addition: Finally, the formylated intermediate reacts with morpholine under suitable conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Condensation Reactions: The formyl group can engage in condensation reactions with various amines and hydrazines to form imines and hydrazones.

Common Reagents and Conditions:

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzothiophenes can be obtained.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

- (5-Chloro-1-benzothiophen-2-yl)(morpholino)methanone

- (5-Fluoro-1-benzothiophen-2-yl)(morpholino)methanone

- (5-Iodo-1-benzothiophen-2-yl)(morpholino)methanone

Comparison:

- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly influence the reactivity and biological activity of these compounds. Bromine, being larger and more polarizable, may confer unique properties compared to chlorine or fluorine.

- Biological Activity: Each compound may exhibit distinct biological activities due to differences in how they interact with molecular targets. For instance, the bromine-substituted compound might have different binding affinities and selectivities compared to its chlorine or fluorine counterparts.

- Chemical Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the halogen substituent, affecting their suitability for different synthetic applications.

Biologische Aktivität

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety substituted with a bromine atom and a morpholino group attached to a carbonyl function. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of enzymes involved in inflammatory responses and cancer progression, showing promise as an anti-inflammatory and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzothiophene derivatives possess notable activity against various bacterial strains, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiophene derivatives. The compound has shown activity against different cancer cell lines, including renal and breast cancer cells. For example, a related compound demonstrated moderate potency against human tumor cell lines, with selectivity profiles indicating potential for further development .

Case Studies

- Antitumor Evaluation : A study evaluated the antitumor activity of several benzothiophene derivatives, including those structurally related to this compound. The results indicated that certain analogues exhibited significant cytotoxicity against cancer cell lines, supporting the hypothesis that modifications in the benzothiophene structure can enhance biological activity .

- Mechanistic Insights : Another investigation focused on the mechanism of action of benzothiophene derivatives, revealing that these compounds could inhibit key enzymes involved in cancer cell proliferation. The study highlighted the importance of structural features in determining the potency and selectivity of these compounds .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target/Assay | Result |

|---|---|---|---|

| Antimicrobial | Benzothiophene Derivative | Various Bacterial Strains | Significant inhibition observed |

| Anticancer | Related Analogue | Human Tumor Cell Lines | Moderate cytotoxicity noted |

| Enzyme Inhibition | Benzothiophene Derivative | Trypanothione Reductase | Competitive inhibition (Ki = 1 μM) |

Eigenschaften

IUPAC Name |

(5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQTENCLAUKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320200 | |

| Record name | (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439107-98-9 | |

| Record name | (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.